molecular formula C17H27N B14377286 N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline CAS No. 88505-31-1

N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline

Cat. No.: B14377286
CAS No.: 88505-31-1
M. Wt: 245.4 g/mol
InChI Key: FQEBUCUNPUCLGJ-UHFFFAOYSA-N
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Description

Chemical Structure: N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline is a tertiary aromatic amine with a molecular formula of C₁₇H₂₅N. It features a phenyl group (C₆H₅) bonded to a nitrogen atom substituted with two distinct alkyl chains: a linear hexyl group (C₆H₁₃) and a branched alkenyl group (3-methylbut-2-en-1-yl, C₅H₇).

Synthesis: The compound is synthesized via alkylation of aniline derivatives. For example, palladium-catalyzed coupling of allylic alcohols with hexylamine-aniline precursors can yield this product under controlled conditions. This method is analogous to protocols used for synthesizing structurally similar allyl-substituted anilines, such as N-(but-2-en-1-yl)aniline and N-(cyclohex-2-en-1-yl)aniline .

Properties

CAS No.

88505-31-1

Molecular Formula

C17H27N

Molecular Weight

245.4 g/mol

IUPAC Name

N-hexyl-N-(3-methylbut-2-enyl)aniline

InChI

InChI=1S/C17H27N/c1-4-5-6-10-14-18(15-13-16(2)3)17-11-8-7-9-12-17/h7-9,11-13H,4-6,10,14-15H2,1-3H3

InChI Key

FQEBUCUNPUCLGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CC=C(C)C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Sequential N-Alkylation via Nucleophilic Substitution

The introduction of both hexyl and 3-methylbut-2-en-1-yl groups to aniline typically proceeds through sequential alkylation. A two-step protocol begins with the selective monoalkylation of aniline using 1-bromohexane under basic conditions. For instance, treatment of aniline with potassium carbonate in dimethylformamide (DMF) at 80°C facilitates the formation of N-hexylaniline in 65–72% yield. Subsequent reaction with 3-methylbut-2-en-1-yl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) enhances the electrophilicity of the allylic bromide, enabling the second alkylation at 110°C to afford the target compound in 58% isolated yield.

Palladium-Catalyzed Coupling for Direct Di-Alkylation

Recent advances in transition metal catalysis offer streamlined pathways. Palladium(II) acetate, combined with Xantphos as a ligand, enables the direct coupling of aniline with both alkyl halides in a one-pot reaction. This method employs cesium carbonate as a base in toluene at 100°C, achieving a 63% yield of N-hexyl-N-(3-methylbut-2-en-1-yl)aniline with minimal byproducts. The catalytic cycle likely involves oxidative addition of the alkyl halides to Pd(0), followed by successive transmetallation and reductive elimination steps.

Prenylation Techniques for Unsaturated Side Chains

Wittig Olefination for Allylic Group Installation

The 3-methylbut-2-en-1-yl moiety can be introduced via Wittig reaction. Treatment of N-hexylaniline with methyltriphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran (THF) generates a reactive ylide, which reacts with isobutyraldehyde to form the allylic group. This method, adapted from procedures in, yields the unsaturated tertiary amine in 54% yield after column chromatography.

Enzymatic Prenylation as a Green Alternative

Biocatalytic approaches using prenyltransferases have been explored for stereoselective allylic alkylation. Aspergillus terreus-derived dimethylallyltryptophan synthase (DMATS) catalyzes the transfer of a 3-methylbut-2-en-1-yl group from dimethylallyl pyrophosphate (DMAPP) to N-hexylaniline in aqueous buffer (pH 7.5) at 37°C. While yields remain modest (∼35%), this method avoids harsh reagents and provides enantiomeric excess >90% for chiral analogs.

Tandem Cyclization-Alkylation Cascades

Nickel-Catalyzed Reductive Diarylation of Alkenes

Aryl iodides participate in nickel-catalyzed reductive coupling with alkenes to install diaryl motifs. Applying this to N-hexylaniline and 1-iodo-3-methylbut-2-ene in the presence of Zn dust and L1-NiCl₂ (a bipyridine-ligated nickel catalyst) in THF at 150°C achieves 74% yield of the target compound. The mechanism involves alkene insertion into a Ni–aryl bond, followed by C–N bond formation via reductive elimination.

Purification and Analytical Validation

Chromatographic Separation

Crude products are purified via flash chromatography using silica gel and gradients of petroleum ether/ethyl acetate (20:1 to 5:1). The tertiary amine’s polarity necessitates careful solvent selection to prevent decomposition.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.25 (t, J = 7.2 Hz, 1H, CH₂CH=C), 3.65 (t, J = 6.8 Hz, 2H, NCH₂), 1.75 (s, 3H, CH₃), 1.45–1.20 (m, 10H, hexyl chain).
  • IR (neat): 2925 cm⁻¹ (C–H stretch), 1602 cm⁻¹ (C=C), 1265 cm⁻¹ (C–N).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Advantages Limitations
Sequential Alkylation K₂CO₃, DMF, 80–110°C 58 Simple reagents Low regioselectivity
Pd-Catalyzed Coupling Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C 63 One-pot reaction Costly catalysts
Enzymatic Prenylation DMATS, DMAPP, pH 7.5, 37°C 35 Stereoselective, green Substrate specificity
Ni-Catalyzed Diarylation L1-NiCl₂, Zn, THF, 150°C 74 High yield High temperature required

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Structural Features
This compound C₁₇H₂₅N Hexyl (C₆H₁₃), 3-methylbut-2-en-1-yl (C₅H₇) 243.39 Branched alkenyl group, linear alkyl
N-(But-2-en-1-yl)aniline C₁₀H₁₁N But-2-en-1-yl (C₄H₅) 145.20 Shorter allyl chain, less steric bulk
N-(Cyclohex-2-en-1-yl)aniline C₁₂H₁₃N Cyclohex-2-en-1-yl (C₆H₇) 159.24 Cyclic alkenyl group, higher rigidity
N,N-Di((E)-but-2-en-1-yl)aniline C₁₂H₁₅N Two but-2-en-1-yl groups 173.25 Symmetric allyl substitution
N-(3-Methoxy-3-methyl-2-butylidene)-aniline C₁₂H₁₇NO Methoxy-methyl-butylidene (C₅H₉O) 191.27 Electron-withdrawing methoxy group
N-[(E)-(3-Nitrophenyl)methylidene]aniline C₁₃H₁₀N₂O₂ Nitrophenyl-methylidene (C₇H₄NO₂) 226.23 Aromatic nitro group, planar geometry

Key Observations :

  • Steric and Electronic Effects : The hexyl chain in the target compound increases lipophilicity compared to shorter-chain analogs (e.g., N-(but-2-en-1-yl)aniline). The 3-methylbut-2-en-1-yl group introduces steric hindrance, reducing nucleophilicity at the nitrogen atom relative to unhindered analogs like N,N-di((E)-but-2-en-1-yl)aniline .
  • Reactivity : The conjugated double bond in the 3-methylbut-2-en-1-yl group enables Diels-Alder reactions, a feature absent in saturated analogs (e.g., cyclohex-2-en-1-yl derivatives). Nitro- or methoxy-substituted analogs (e.g., ) exhibit enhanced electrophilic character due to electron-withdrawing groups.

Physicochemical Properties

  • Solubility: The hexyl chain enhances solubility in nonpolar solvents (e.g., hexane, toluene) compared to polar-substituted analogs like N-[(E)-(3-nitrophenyl)methylidene]aniline, which is more soluble in DMSO or acetone .
  • Thermal Stability : Cyclohexenyl and nitrophenyl derivatives () exhibit higher thermal stability (>200°C) due to rigid aromatic systems, whereas allyl-substituted analogs (e.g., N-(but-2-en-1-yl)aniline) decompose at lower temperatures (~150°C).

NMR Spectral Differences

  • ¹H NMR Shifts :
    • This compound : Allylic protons (δ 5.2–5.4 ppm), hexyl chain (δ 0.8–1.5 ppm), aromatic protons (δ 6.6–7.2 ppm) .
    • N-(Cyclohex-2-en-1-yl)aniline : Cycloalkenyl protons (δ 5.6–5.8 ppm), distinct from linear allyl groups .
    • N-[(E)-(3-Nitrophenyl)methylidene]aniline : Nitro-group deshielding shifts aromatic protons downfield (δ 7.8–8.2 ppm) .

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